molecular formula C15H21NO3S B3492608 Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione

Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione

Cat. No.: B3492608
M. Wt: 295.4 g/mol
InChI Key: ABDGFEMXSANVAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, widely recognized for its significance in the pharmaceutical industry. Compounds containing the piperidine moiety are known for their diverse biological activities and are often used as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine derivatives typically involves various intra- and intermolecular reactions. Common methods include hydrogenation, cyclization, cycloaddition, annulation, and amination . For Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione, specific synthetic routes may involve the reaction of piperidine with 2,4,5-trimethoxybenzaldehyde under specific conditions to form the desired product.

Industrial Production Methods: Industrial production of piperidine derivatives often employs multicomponent reactions due to their efficiency and high yield. These methods are designed to be cost-effective and scalable, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione has several scientific research applications:

Mechanism of Action

The mechanism of action of piperidine derivatives often involves interaction with specific molecular targets and pathways. For Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione, the exact mechanism may involve binding to specific receptors or enzymes, leading to modulation of biological processes. The compound’s effects are mediated through its interaction with cellular targets, influencing pathways related to its biological activity .

Properties

IUPAC Name

piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-17-12-10-14(19-3)13(18-2)9-11(12)15(20)16-7-5-4-6-8-16/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDGFEMXSANVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=S)N2CCCCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Reactant of Route 2
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Reactant of Route 4
Reactant of Route 4
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Reactant of Route 5
Reactant of Route 5
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione
Reactant of Route 6
Piperidin-1-yl-(2,4,5-trimethoxyphenyl)methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.